

# A Technical Guide to the Spectroscopic Data of 2-Ethoxy-6-fluorobenzonitrile

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## Compound of Interest

Compound Name: 2-Ethoxy-6-fluorobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethoxy-6-fluorobenzonitrile** (CAS 119584-73-5), a key intermediate in pharmaceutical and chemical synthesis. This document collates expected spectroscopic values based on computational predictions and data from analogous compounds, outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents this information in a clear, structured format to support research and development activities.

## Molecular Structure and Properties

- IUPAC Name: **2-Ethoxy-6-fluorobenzonitrile**
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>FNO[1]
- Molecular Weight: 165.16 g/mol [2]
- Appearance: Solid[2]
- Melting Point: 47-49 °C[2][3]

## Spectroscopic Data

The following sections present the expected spectroscopic data for **2-Ethoxy-6-fluorobenzonitrile**. While complete experimentally-derived spectra are not widely available in the public domain, the data herein is based on established principles and analysis of similar structures.

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. For **2-Ethoxy-6-fluorobenzonitrile**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are particularly informative.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Ethoxy-6-fluorobenzonitrile**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.0	Multiplet	3H	Aromatic Protons
~4.2	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.4	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Ethoxy-6-fluorobenzonitrile**

Chemical Shift ( $\delta$ ) ppm	Assignment
> 160 (doublet)	C-F
~160	C-O
~135 - 110	Aromatic Carbons
~115	-CN
~95 (doublet)	C-CN
~65	-OCH <sub>2</sub> CH <sub>3</sub>
~15	-OCH <sub>2</sub> CH <sub>3</sub>

Table 3: Experimental  $^{19}\text{F}$  NMR Data for **2-Ethoxy-6-fluorobenzonitrile**

Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constants (J) Hz	Assignment
DMSO-d <sub>6</sub> /CFCl <sub>3</sub>	-116.40	ddd	-6.9, 0.5, 8.9	Ar-F

IR spectroscopy is utilized to identify the functional groups present in a molecule. The expected vibrational frequencies for **2-Ethoxy-6-fluorobenzonitrile** are summarized below.

Table 4: Predicted IR Absorption Bands for **2-Ethoxy-6-fluorobenzonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2980 - 2850	Medium	Aliphatic C-H Stretch (from ethoxy group)
~2260 - 2220	Strong	C≡N Stretch
~1600 - 1400	Medium	Aromatic C=C Ring Stretch
~1400 - 1000	Strong	C-F Stretch
~1260 - 1050	Strong	C-O Stretch (ether linkage)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Ethoxy-6-fluorobenzonitrile**, the molecular ion peak and expected fragmentation are key identifiers.

Table 5: Predicted Mass Spectrometry Data for **2-Ethoxy-6-fluorobenzonitrile**

m/z	Relative Intensity	Assignment
165	High	$[M]^+$ (Molecular Ion)
136	Moderate	$[M - C_2H_5]^+$ (Loss of ethyl radical)
137	Moderate	$[M - C_2H_4]^+$ (Loss of ethylene)
108	Moderate	$[M - C_2H_5 - CO]^+$

## Experimental Protocols

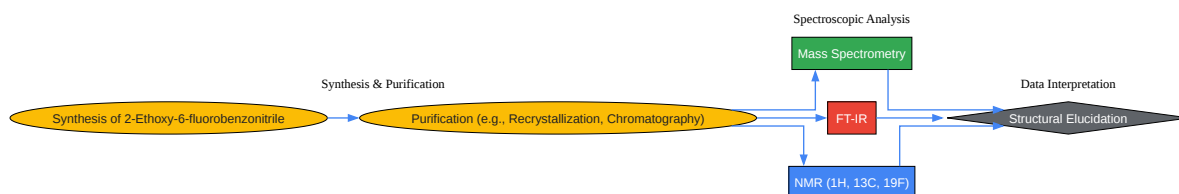
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

- Sample Preparation: Dissolve 5-10 mg of **2-Ethoxy-6-fluorobenzonitrile** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire the  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for  $^1H$ ).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the  $^1H$  NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants for all spectra.
- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of solid **2-Ethoxy-6-fluorobenzonitrile** (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- **Sample Spectrum:** Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify and label the significant absorption bands and assign them to the corresponding functional groups.
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and record their relative abundance to generate a mass spectrum.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

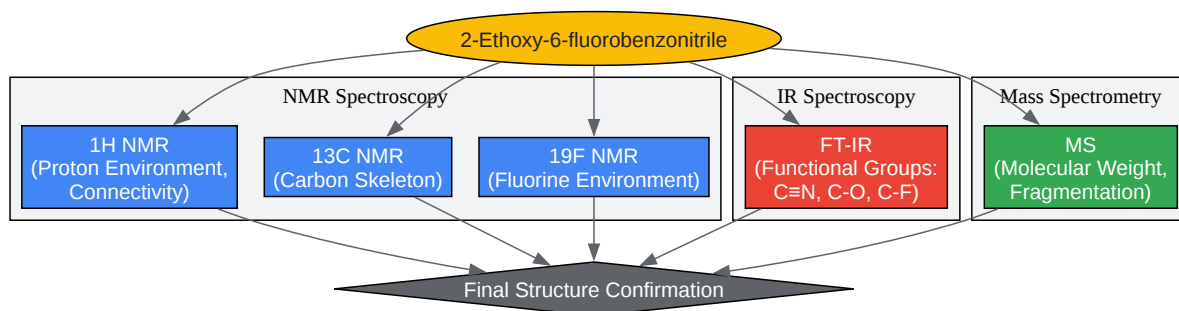
## Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in determining the structure of **2-Ethoxy-6-fluorobenzonitrile**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **2-Ethoxy-6-fluorobenzonitrile**.



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Caption: Integration of data from different spectroscopic techniques for structural confirmation.

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## References

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- 3. 119584-73-5 | 2-ETHOXY-6-FLUORO-BENZONITRILE, 98% [fluoromart.com]
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